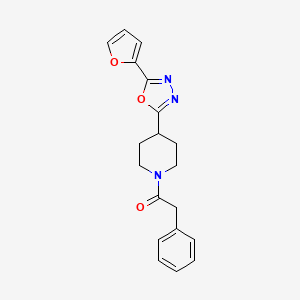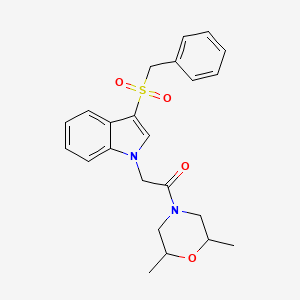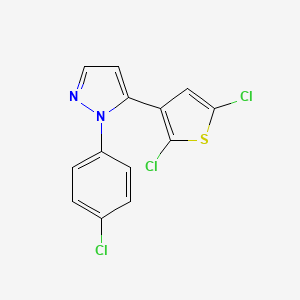![molecular formula C18H16ClN3O B2618012 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one CAS No. 1207654-80-5](/img/structure/B2618012.png)
1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one, also known as CM-124, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CM-124 belongs to the class of pyrazinone derivatives and has been shown to possess anti-inflammatory and anti-fibrotic properties.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one involves the inhibition of transforming growth factor-beta (TGF-β) signaling pathway, which plays a crucial role in fibrosis and inflammation. 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one has been shown to inhibit the phosphorylation of Smad2/3, a downstream effector of TGF-β, thereby blocking the activation of fibroblasts and preventing the deposition of extracellular matrix. In addition, 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one has also been found to inhibit the nuclear translocation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one has been shown to exert anti-fibrotic and anti-inflammatory effects in various tissues and organs. In a study by Li et al. (2019), 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one was found to reduce the expression of collagen I and α-smooth muscle actin (α-SMA), two markers of fibrosis, in lung fibroblasts. Similarly, in a study by Liu et al. (2018), 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one was shown to decrease the expression of collagen I and III, as well as α-SMA, in the liver of rats with fibrosis. Moreover, 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one is its specificity towards the TGF-β signaling pathway, which makes it a promising candidate for the treatment of fibrosis and inflammation. Moreover, 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one. One of the areas of interest is the development of novel formulations or delivery systems that can enhance its solubility and bioavailability. In addition, further studies are needed to investigate the long-term safety and efficacy of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one in various disease models. Moreover, the potential synergistic effects of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one with other anti-fibrotic or anti-inflammatory agents should also be explored. Finally, the role of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one in other disease conditions, such as cancer and cardiovascular diseases, warrants further investigation.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one is a promising compound with potential therapeutic applications in fibrosis and inflammation. The synthesis method of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one involves the reaction of 4-chlorophenylhydrazine with 4-methylbenzylideneacetone in the presence of acetic acid and ethanol. 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one exerts its anti-fibrotic and anti-inflammatory effects by inhibiting the TGF-β signaling pathway and reducing the expression of pro-inflammatory cytokines. Although 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one has some limitations, it represents a valuable tool for scientific research and holds promise for the development of novel therapies for various diseases.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one involves the reaction of 4-chlorophenylhydrazine with 4-methylbenzylideneacetone in the presence of acetic acid and ethanol. The resulting compound is then treated with acetic anhydride to obtain 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one in high yield and purity.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one has been extensively studied for its therapeutic potential in various diseases, including pulmonary fibrosis, liver fibrosis, and inflammatory bowel disease. In a study conducted by Li et al. (2019), 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one was found to inhibit the proliferation and migration of lung fibroblasts, suggesting its potential as a treatment for pulmonary fibrosis. Similarly, in a study by Liu et al. (2018), 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one was shown to attenuate liver fibrosis in rats by inhibiting the activation of hepatic stellate cells. Moreover, 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one has also been investigated for its anti-inflammatory effects in inflammatory bowel disease. In a study by Zhang et al. (2020), 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one was found to reduce inflammation and improve intestinal barrier function in a mouse model of colitis.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-13-2-4-14(5-3-13)12-21-17-18(23)22(11-10-20-17)16-8-6-15(19)7-9-16/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAENYDACAAVWSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2617932.png)

![2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2617939.png)

![1-(2,4-dichlorobenzyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2617942.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2617943.png)



![methyl 3-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2617948.png)
![4-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2617949.png)

